![molecular formula C20H26O5 B1252526 (1S,2S,3R,4aR,4bR,7R,9aR,10S,10aR)-2-hydroxy-1,3-dimethyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid](/img/structure/B1252526.png)
(1S,2S,3R,4aR,4bR,7R,9aR,10S,10aR)-2-hydroxy-1,3-dimethyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid
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Overview
Description
2alpha-methyl-gibberellin A4 is an alkyl-gibberellin that is gibberellin A4 carrying an extra methyl substituent at position 2alpha (3alpha using gibbane skeletal numbering).
Scientific Research Applications
Chemical Synthesis and Reactions
- The compound has been utilized in studies exploring the rearrangement of 2-exo-arylfenchyl alcohols, contributing to the understanding of cyclofenchene formation and the impact of aryl substituents on reaction pathways, as observed in acid hydrolysis experiments (Starling et al., 1998).
- It is involved in the asymmetric synthesis of complicated bicyclic and tricyclic polypropanoates, demonstrating its utility in generating complex molecular structures with multiple stereogenic centers (Marchionni & Vogel, 2001).
- The compound plays a role in regioselective and stereoselective acid-catalyzed cyclizations of substituted benzylcyclohexanols, aiding in the synthesis of hexahydrofluorene and hexahydro-5,9-methanobenzocyclo-octene derivatives, as well as revealing the impact of steric and stereoelectronic factors (Ghatak et al., 1975).
Biological and Pharmacological Studies
- This compound has been identified in the synthesis of nuclear analogs of β-lactam antibiotics, contributing to the development of new antibiotic structures and exploring the structural assignments of various isomers (Doyle et al., 1977).
- It has also been studied in the context of radical cations of alkylazulenes, aiding in the understanding of electronic properties and reactions of azulene derivatives, which are significant in the field of organic electronics and materials science (Gerson et al., 1995).
- The compound has been isolated as a novel diterpene, amethinol A, from Isodon amethystoides, showcasing its potential in attenuating RORγt-dependent autoimmune responses, indicating a role in immunomodulatory and anti-inflammatory research (Zhao et al., 2018).
properties
Molecular Formula |
C20H26O5 |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
(1R,2R,5R,8R,9S,10R,11S,12S,13R)-12-hydroxy-11,13-dimethyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid |
InChI |
InChI=1S/C20H26O5/c1-9-6-19-8-11(9)4-5-12(19)20-7-10(2)15(21)18(3,17(24)25-20)14(20)13(19)16(22)23/h10-15,21H,1,4-8H2,2-3H3,(H,22,23)/t10-,11-,12-,13-,14-,15+,18+,19+,20-/m1/s1 |
InChI Key |
ZEYLFUFMBZVHQE-WNXLCILNSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@]23[C@@H]4CC[C@@H]5C[C@]4(CC5=C)[C@H]([C@@H]2[C@@]([C@H]1O)(C(=O)O3)C)C(=O)O |
SMILES |
CC1CC23C4CCC5CC4(CC5=C)C(C2C(C1O)(C(=O)O3)C)C(=O)O |
Canonical SMILES |
CC1CC23C4CCC5CC4(CC5=C)C(C2C(C1O)(C(=O)O3)C)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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